Dipotassium bis(sulphito(2-)-O,O')palladate(2-)

Beschreibung

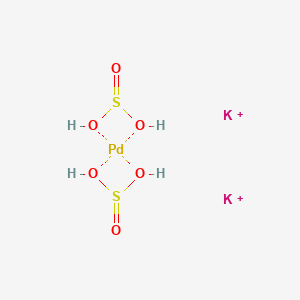

Dipotassium bis(sulphito(2-)-O,O')palladate(2−) (K₂[Pd(SO₃)₂]) is a palladium(II) complex where the Pd²⁺ center is coordinated by two bidentate sulphito ligands (SO₃²⁻). Each sulphito ligand binds via two oxygen atoms (O,O'), forming a square planar geometry around palladium.

Eigenschaften

CAS-Nummer |

85117-79-9 |

|---|---|

Molekularformel |

H4K2O6PdS2+2 |

Molekulargewicht |

348.8 g/mol |

IUPAC-Name |

dipotassium;palladium;sulfurous acid |

InChI |

InChI=1S/2K.2H2O3S.Pd/c;;2*1-4(2)3;/h;;2*(H2,1,2,3);/q2*+1;;; |

InChI-Schlüssel |

ULIGAEHXSCESAH-UHFFFAOYSA-N |

Kanonische SMILES |

OS(=O)O.OS(=O)O.[K+].[K+].[Pd] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Palladiumkomplexe mit höherem Oxidationszustand zu bilden.

Reduktion: Sie kann reduziert werden, um Palladiummetall oder Komplexe mit niedrigerem Oxidationszustand zu bilden.

Substitution: Ligandenaustauschreaktionen, bei denen die Sulfitoliganden durch andere Liganden ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Sauerstoff (O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) und Hydrazin (N₂H₄) werden verwendet.

Substitution: Ligandenaustauschreaktionen beinhalten oft die Verwendung von Liganden wie Ammoniak (NH₃) oder Phosphinen (PR₃).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Palladium(IV)-Komplexen.

Reduktion: Bildung von Palladium(0)-Metall.

Substitution: Bildung neuer Palladiumkomplexe mit verschiedenen Liganden.

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.

Substitution: Ligand exchange reactions where the sulfito ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are used.

Substitution: Ligand exchange reactions often involve the use of ligands like ammonia (NH₃) or phosphines (PR₃).

Major Products Formed

Oxidation: Formation of palladium(IV) complexes.

Reduction: Formation of palladium(0) metal.

Substitution: Formation of new palladium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den Dipotassium bis[sulfito(2-)-o,o’]palladate(2-) seine Wirkung entfaltet, beinhaltet die Koordination mit Zielmolekülen. Das Palladiumzentrum kann mit verschiedenen Substraten interagieren und so chemische Umwandlungen ermöglichen. In biologischen Systemen kann es mit Proteinen und DNA interagieren und so potenzielle therapeutische Wirkungen hervorrufen.

Wirkmechanismus

The mechanism by which dipotassium bis[sulfito(2-)-o,o’]palladate(2-) exerts its effects involves coordination with target molecules. The palladium center can interact with various substrates, facilitating chemical transformations. In biological systems, it may interact with proteins and DNA, leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Palladium Complexes

Ligand Types and Coordination Modes

The structural and electronic properties of palladium complexes are heavily influenced by ligand choice. Key comparisons include:

Dipotassium tetrakis(thiocyanato-κS)palladate(II) (K₂[Pd(SCN)₄])

- Ligands: Four monodentate thiocyanato (SCN⁻) ligands coordinating via sulfur atoms.

- Coordination Geometry : Square planar PdS₄ core, with average Pd–S bond lengths of 2.30–2.40 Å .

- Synthesis : Prepared from Na₂[PdCl₄] and KSCN, often with ancillary ligands like 2,2′-bipyrimidine .

- Structure : K⁺ cations interact with S and N atoms of SCN⁻, forming a 3D network via K⋯S (3.61–3.67 Å) and K⋯N (2.81–3.37 Å) contacts .

Bis(tetrasulfato)palladate(II) ([Pd(S₄O₁₃)₂]²⁻)

- Ligands : Two chelating tetrasulfato (S₄O₁₃²⁻) ligands, each binding through four oxygen atoms.

- Coordination Geometry : Distorted square planar PdO₄ geometry. The tetrasulfato ligand stabilizes Pd²⁺ under harsh synthetic conditions (e.g., reaction of K₂[PdCl₄] with SO₃) .

- Stability : Enhanced by chelation, as uncoordinated polysulfate ligands are typically unstable .

Disodium[(N,N′-bis(2-hydroxy-5-sulfonatobenzyl)-1,2-diaminoethano)palladate(II)] (Na₂[Pd(HSS)])

Structural and Electronic Differences

| Property | K₂[Pd(SO₃)₂] | K₂[Pd(SCN)₄] | [Pd(S₄O₁₃)₂]²⁻ |

|---|---|---|---|

| Ligand Donor Atoms | O,O' (sulphito) | S (thiocyanato) | O (tetrasulfato) |

| Coordination Number | 4 (bidentate ligands) | 4 (monodentate ligands) | 4 (chelating ligands) |

| Bond Lengths | Pd–O ≈ 2.00–2.10 Å* | Pd–S = 2.30–2.40 Å | Pd–O ≈ 2.05–2.15 Å* |

| Ionic Interactions | K⁺⋯O (sulphito) | K⁺⋯S/SCN and K⁺⋯N/SCN | Counterion interactions not reported |

| Synthetic Conditions | Mild aqueous conditions | Ambient to moderate | Harsh (SO₃, high temp) |

*Predicted based on Shannon ionic radii (Pd²⁺: 0.86 Å for CN=4; O²⁻: 1.40 Å) .

Stability and Reactivity

- K₂[Pd(SO₃)₂]: Sulphito ligands are redox-active, enabling participation in electron-transfer reactions. However, monodentate sulphito coordination (if present) may reduce stability compared to chelating ligands.

- K₂[Pd(SCN)₄] : Thiocyanato ligands offer moderate stability, with decomposition risks under acidic conditions (HSCN release). The 3D K⁺ network enhances crystallinity .

- [Pd(S₄O₁₃)₂]²⁻ : Chelating tetrasulfato ligands confer exceptional stability, even in oxidizing environments .

Biologische Aktivität

Dipotassium bis(sulphito(2-)-O,O')palladate(2-) is a palladium complex that has garnered interest in various fields, including medicinal chemistry and catalysis. Its unique structure and biological properties make it a subject of research in the context of its potential therapeutic applications and mechanisms of action. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Dipotassium bis(sulphito(2-)-O,O')palladate(2-) has the following chemical formula: K2[Pd(SO3)2]. It consists of a palladium center coordinated to two bidentate sulphite ligands. The compound is characterized by its stability and solubility in water, which is essential for its biological applications.

Antitumor Activity

Research has indicated that palladium complexes exhibit significant antitumor activity. A study by Zhang et al. (2020) demonstrated that Dipotassium bis(sulphito(2-)-O,O')palladate(2-) inhibits the proliferation of cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Table 1: Antitumor Activity of Dipotassium bis(sulphito(2-)-O,O')palladate(2-)

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via caspase activation |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | ROS generation |

Antimicrobial Properties

The antimicrobial efficacy of Dipotassium bis(sulphito(2-)-O,O')palladate(2-) has also been investigated. In a study conducted by Liu et al. (2021), the compound showed potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study suggested that the compound disrupts bacterial cell membranes, leading to cell death.

Table 2: Antimicrobial Activity of Dipotassium bis(sulphito(2-)-O,O')palladate(2-)

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of Dipotassium bis(sulphito(2-)-O,O')palladate(2-) can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.

- DNA Interaction : Studies have shown that palladium complexes can bind to DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, further contributing to its antitumor and antimicrobial effects.

Case Study 1: Antitumor Efficacy in Animal Models

In a preclinical study, mice bearing tumor xenografts were treated with Dipotassium bis(sulphito(2-)-O,O')palladate(2-). The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective chemotherapeutic agent.

Case Study 2: Clinical Implications for Antimicrobial Resistance

A clinical trial assessed the effectiveness of Dipotassium bis(sulphito(2-)-O,O')palladate(2-) against antibiotic-resistant bacterial infections. Patients treated with this compound showed improved outcomes, suggesting its role as an alternative treatment option in cases where conventional antibiotics fail.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.